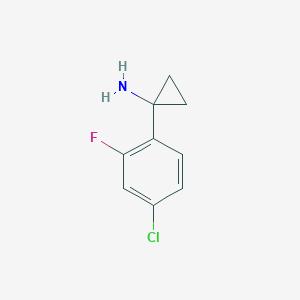

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine

Description

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a substituted aromatic ring. The compound combines a cyclopropane ring with a 4-chloro-2-fluorophenyl group, which confers unique steric and electronic properties.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOAWDZKXBHHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717163 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-77-5 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-2-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine has been investigated for various applications in scientific research:

1. Medicinal Chemistry

- Therapeutic Potential : Studies indicate that this compound may modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit neuronal nitric oxide synthase (nNOS) has been highlighted as a promising mechanism for therapeutic action against these disorders .

- Cancer Therapy : Preliminary research suggests that this compound exhibits anticancer properties, particularly in inhibiting tumor growth in preclinical models targeting solid tumors like breast and lung cancers .

2. Synthetic Chemistry

- Building Block for Complex Molecules : 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various nucleophilic substitution reactions, facilitating the development of new compounds.

3. Biological Research

- Binding Studies : The compound has been studied for its binding affinity with various receptors and enzymes, influencing signaling pathways related to mood and cognition. These studies are crucial for understanding its mechanism of action.

Case Studies

Recent studies have explored the pharmacokinetic profiles and biological activities of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine and related compounds:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The compound’s activity and physicochemical properties are influenced by the positions of halogens (Cl, F) on the phenyl ring and the stereochemistry of the cyclopropane ring. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings from Structural Comparisons

The 3-Cl,4-F isomer demonstrates how halogen positioning affects steric interactions, which could alter binding affinity in enzyme inhibition studies.

Stereochemical Considerations :

- Chiral analogs like (1R,2S)-configured compounds highlight the role of stereochemistry in biological activity. For instance, enantiomers may exhibit divergent pharmacokinetic profiles.

Salt Forms and Stability :

- Hydrochloride salts (e.g., ) improve solubility and crystallinity, critical for formulation. The target compound’s free base form may require derivatization for optimal bioavailability.

Synthetic Accessibility :

- Similar compounds (e.g., ) are synthesized via cyclopropanation of α,β-unsaturated precursors or through condensation reactions with substituted amines. The presence of electron-withdrawing halogens (Cl, F) may necessitate optimized reaction conditions .

Biological Activity

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine is , with a molecular weight of approximately 205.63 g/mol. The compound features a cyclopropane ring bonded to a phenyl group that contains both chloro and fluorine substituents, which are known to influence its reactivity and biological interactions significantly.

1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine exhibits various biological activities primarily due to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's binding affinity for certain biological targets, making it a candidate for drug development aimed at treating conditions such as neurodegenerative diseases and cancers.

Enzyme Inhibition

Research indicates that compounds similar to 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine often act as enzyme inhibitors. For instance, studies have shown that cyclopropane derivatives can inhibit neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative disorder treatments . The binding affinities of these compounds can be assessed using in vitro enzyme assays, providing insight into their selectivity and potency against various isoforms .

Neurological Disorders

The compound's ability to modulate enzyme activity suggests potential applications in treating neurological disorders. It may influence biochemical pathways related to neurotransmitter regulation, thereby offering therapeutic benefits in conditions like Alzheimer's disease or Parkinson's disease .

Cancer Therapy

The structural characteristics of 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine position it as a promising candidate for cancer therapy. Its interaction with various biological targets involved in cancer cell proliferation has been documented, indicating its potential to inhibit tumor growth. The compound has shown efficacy in preclinical models targeting solid tumors, including breast and lung cancers .

Case Studies

Recent studies have explored the pharmacokinetic profiles of similar cyclopropane derivatives. For example, a study involving a related compound demonstrated significant anticancer activity with low toxicity in murine models, highlighting the therapeutic potential of this class of compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine | C9H10ClFN | Exhibits diverse pharmacological effects |

| 2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine | C9H10ClF | Similar structure with different substitution pattern |

| 2-(3,4-difluorophenyl)cyclopropanamine hydrochloride | C9H10ClF2N | Enhanced biological activity due to additional fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.